molecular formula C14H12O4 B8407343 6-Carboxymethyl-naphthalene-1-carboxylic acid methyl ester

6-Carboxymethyl-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8407343
M. Wt: 244.24 g/mol
InChI Key: JTTDGSOKYJRVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133886B2

Procedure details

21 ml (0.22 Mol) borane dimethylsulfide complex are added dropwise during 15 min to an ice-cooled solution of 50.2 ml (495 mMol) cyclohexene in 400 ml of THF. The mixture is stirred for 2.5 h at rt and again cooled in an ice-bath. Then a solution of 23.29 g (82.5 mMol) trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester in 400 ml of THF is added dropwise. The mixture is warmed up to rt and stirred for 1 h. Then 585 ml sat. NaHCO3 solution and 138 ml H2O2 (30% in H2O) are added slowly (cool to keep temperature below 60° C.). The suspension is stirred for 16 h and then concentrated in vacuo. The residue is diluted with 1 l sat. NaHCO3 solution, 375 ml water and EtOAc, the organic layer is separated off and washed with 0.5 l sat. NaHCO3 solution and 250 ml water and discarded. The aq. phases are acidified by addition of 4 N HCl (pH=2) and extracted with 3 portions of EtOAc. The organic layers are dried (MgSO4) and concentrated. Trituration from hexane affords the title compound: MS: [M+1]+=245; HPLC: tRet=12.3.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester
Quantity
23.29 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
585 mL
Type
reactant
Reaction Step Four
Name
Quantity
138 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1CCCCC=1.[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1C#C[Si](C)(C)C)=[O:10].[C:27]([O-:30])(O)=[O:28].[Na+].OO>C1COCC1>[CH3:7][O:8][C:9]([C:11]1[C:20]2[C:15](=[CH:16][C:17]([CH2:1][C:27]([OH:30])=[O:28])=[CH:18][CH:19]=2)[CH:14]=[CH:13][CH:12]=1)=[O:10] |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
50.2 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
trimethylsilanylethynyl-naphthalene-1-carboxylic acid methyl ester
Quantity
23.29 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC2=CC=CC=C12)C#C[Si](C)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
585 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
138 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2.5 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
again cooled in an ice-bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed up to rt
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
(cool to keep temperature below 60° C.)
STIRRING
Type
STIRRING
Details
The suspension is stirred for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted with 1 l sat. NaHCO3 solution, 375 ml water and EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer is separated off
WASH
Type
WASH
Details
washed with 0.5 l sat. NaHCO3 solution and 250 ml water
ADDITION
Type
ADDITION
Details
The aq. phases are acidified by addition of 4 N HCl (pH=2)
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 portions of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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